molecular formula C18H16N6 B123227 Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- CAS No. 142407-00-9

Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-

Cat. No. B123227
M. Wt: 316.4 g/mol
InChI Key: OTLKEQLJIMUPJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivatives based on a new energetic skeleton have been synthesized by a simple synthetic strategy . Another study reported the synthesis of 4,4’-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]-bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) by reacting quinoxaline with 3-methyl-1-phenylpyrazol-5-one at room temperature in the presence of triethylamine in DMSO solution .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various techniques such as IR spectroscopy, NMR spectroscopy, and thermal analysis . In some cases, the compounds are further characterized by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The reaction mechanism of similar compounds involves nucleophilic addition of two 3-methyl-1-phenylpyrazol-5-one molecules at the C=N bonds of quinoxaline with the formation of 2,3-bispyrazolyl adduct, elimination of o-phenylenediamine, and a second addition of two molecules of pyrazolone to the dipyrazolylethane intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

properties

IUPAC Name

3-phenyl-5-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-3-7-13(8-4-1)17-19-15(21-23-17)11-12-16-20-18(24-22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLKEQLJIMUPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CCC3=NC(=NN3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-

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